![molecular formula C17H14ClN3O2 B6510224 N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-32-6](/img/structure/B6510224.png)
N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is 327.0774544 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Research and Multi-Targeted Kinase Inhibition
- Compound Activity : Several halogenated compounds, including the pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound, have demonstrated potent cytotoxic effects against cancer cell lines . Notably, compound 5k emerged as the most potent inhibitor, with activity against EGFR, Her2, VEGFR2, and CDK2 enzymes.
Antiviral Applications
- Activity : The compound has been tested for antiviral activity against Dengue virus and anti-hepatitis C virus .
- Notable Cytotoxicity : Specifically, compound (2S,3R,4S,5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol exhibited significant cytotoxicity in HepG2 cells and THP-1 .
Material Science and Light-Emitting Diodes
- Thiophene Derivatives : While not directly related to the compound, thiophene derivatives (which share some structural features) find applications in material science, including the fabrication of light-emitting diodes .
Other Potential Applications
- Analgesic and Anti-Inflammatory Properties : Although not specifically studied for this compound, indole derivatives (related structurally) have demonstrated analgesic and anti-inflammatory effects .
- Antimicrobial and Antihypertensive Activities : Thiophene derivatives (again, structurally related) exhibit antimicrobial and antihypertensive properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to targetMycobacterium tuberculosis H37Ra and Protein Kinase B (PKB or Akt) , which are crucial for tuberculosis therapy and cancer treatment, respectively.
Mode of Action
Related compounds have been shown to exhibit significant inhibitory activity against their targets . For instance, some compounds have shown to inhibit Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Similarly, other compounds have demonstrated inhibitory activity against PKB with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is crucial for regulating cell growth and survival, and its deregulation is common in many human cancers .
Pharmacokinetics
It’s worth noting that the bioavailability of similar compounds has been improved by varying the linker group between the piperidine and the lipophilic substituent .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and have demonstrated potent dual activity against examined cell lines and PKB .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-2-7-15-19-9-14(17(23)21(15)10-11)16(22)20-8-12-3-5-13(18)6-4-12/h2-7,9-10H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDWOUKDTWFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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